molecular formula C31H46O2 B14151158 (2-Hydroxy-4-octadecylphenyl)(phenyl)methanone CAS No. 88912-54-3

(2-Hydroxy-4-octadecylphenyl)(phenyl)methanone

Cat. No.: B14151158
CAS No.: 88912-54-3
M. Wt: 450.7 g/mol
InChI Key: UTUHHCIGNQDIHT-UHFFFAOYSA-N
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Description

(2-Hydroxy-4-octadecylphenyl)(phenyl)methanone is a chemical compound with the molecular formula C31H46O3. It is known for its unique structure, which includes a hydroxy group, an octadecyl chain, and a phenyl group attached to a methanone core. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxy-4-octadecylphenyl)(phenyl)methanone typically involves the reaction of 2-hydroxy-4-octadecylphenol with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reaction vessels and optimized reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxy-4-octadecylphenyl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The methanone group can be reduced to form a secondary alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of nitro or sulfonic acid derivatives.

Scientific Research Applications

(2-Hydroxy-4-octadecylphenyl)(phenyl)methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Hydroxy-4-octadecylphenyl)(phenyl)methanone is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Hydroxy-4-octadecylphenyl)(phenyl)methanone is unique due to its long octadecyl chain, which imparts distinct physical and chemical properties. This long chain can influence the compound’s solubility, melting point, and interaction with biological membranes, making it a valuable compound for various research applications.

Properties

CAS No.

88912-54-3

Molecular Formula

C31H46O2

Molecular Weight

450.7 g/mol

IUPAC Name

(2-hydroxy-4-octadecylphenyl)-phenylmethanone

InChI

InChI=1S/C31H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-27-24-25-29(30(32)26-27)31(33)28-22-19-17-20-23-28/h17,19-20,22-26,32H,2-16,18,21H2,1H3

InChI Key

UTUHHCIGNQDIHT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O

Origin of Product

United States

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